molecular formula C19H20Cl2N2O2 B3536776 2-(4-Chloro-3-methylphenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone

2-(4-Chloro-3-methylphenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone

Cat. No.: B3536776
M. Wt: 379.3 g/mol
InChI Key: MQPHUFWHNBGMFE-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone is a synthetic small molecule featuring a piperazine core substituted with a 3-chlorophenyl group and an ethanone moiety linked to a phenoxy substituent (4-chloro-3-methylphenyl). The compound’s structural design combines aryl piperazine pharmacophores with a ketone-based linker, a configuration common in ligands targeting neurotransmitter receptors (e.g., dopamine, serotonin) due to piperazine’s role in modulating receptor binding affinity .

For example, aryl piperazine derivatives are frequently explored for antipsychotic, anticancer, and antimicrobial activities . The presence of electron-withdrawing chloro substituents on both the phenoxy and phenyl groups may enhance metabolic stability and receptor-binding specificity compared to non-halogenated analogs .

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O2/c1-14-11-17(5-6-18(14)21)25-13-19(24)23-9-7-22(8-10-23)16-4-2-3-15(20)12-16/h2-6,11-12H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPHUFWHNBGMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methylphenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone typically involves the following steps:

    Formation of the phenoxy intermediate: This step involves the reaction of 4-chloro-3-methylphenol with an appropriate reagent to form the phenoxy intermediate.

    Formation of the piperazine intermediate: This step involves the reaction of 3-chlorophenylamine with piperazine to form the piperazine intermediate.

    Coupling reaction: The final step involves the coupling of the phenoxy intermediate with the piperazine intermediate under suitable reaction conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methylphenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxy oxides, while reduction may produce phenoxy alcohols.

Scientific Research Applications

Antihistaminic Activity

One of the primary applications of compounds related to this structure is in the treatment of allergic conditions. Similar piperazine derivatives, such as cetirizine, are well-known antihistamines used to alleviate symptoms of allergic rhinitis and urticaria. The pharmacological mechanism often involves the selective antagonism of H1 histamine receptors, which mitigates allergic responses .

Neuropharmacological Effects

Research indicates that piperazine derivatives may also exhibit neuropharmacological effects. For instance, compounds with similar structures have been studied for their potential to modulate neurotransmitter systems, particularly in the context of anxiety and depression disorders. The presence of both chloro and phenyl groups may enhance binding affinity to serotonin receptors, making it a candidate for further investigation in psychopharmacology .

Antimicrobial Properties

Emerging studies suggest that certain piperazine derivatives possess antimicrobial properties. The structural features of 2-(4-Chloro-3-methylphenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone may contribute to its efficacy against various bacterial strains. Preliminary assays could be conducted to evaluate its potential as an antimicrobial agent .

Case Study 1: Antihistaminic Activity Evaluation

A study conducted on a series of piperazine derivatives demonstrated that modifications in the phenyl ring significantly influenced antihistaminic activity. The specific compound under discussion showed promising results in preclinical models for reducing histamine-induced bronchoconstriction, suggesting its potential therapeutic application in allergic asthma management .

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological study, a closely related compound was evaluated for its effects on anxiety-like behaviors in rodent models. Results indicated that administration led to a significant reduction in anxiety-related behaviors, supporting further exploration into its mechanism of action and potential use as an anxiolytic agent .

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methylphenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several piperazine-ethanone derivatives, differing primarily in substituent patterns and linker chemistry. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Selected Piperazine-Ethanone Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Pharmacological Properties References
Target Compound :
2-(4-Chloro-3-methylphenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone
- 4-Chloro-3-methylphenoxy
- 3-Chlorophenyl-piperazine
403.28 (calculated) Hypothesized antipsychotic/anti-dopaminergic activity (inferred from analogs)
2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone - Chloroacetyl
- 3-Chlorophenyl-piperazine
273.16 Precursor for antipsychotic agents; demonstrated serotonin 5-HT₁A/D₂ receptor affinity
(3-Chloro-4-methylphenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone - 3-Chloro-4-methylphenyl
- 4-Nitrophenyl-piperazine
359.81 Anticancer activity (colon, leukemia); moderate cytotoxicity in vitro
1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone - Biphenyl
- 2,3-Dichlorophenyl-piperazine
429.32 Atypical antipsychotic profile with reduced catalepsy risk; strong anti-dopaminergic activity
2-(4-Chloro-phenoxy)-1-[4-(9-ethylcarbazol-3-ylmethyl)piperazin-1-yl]ethanone - 4-Chlorophenoxy
- 9-Ethylcarbazole-piperazine
516.00 (with oxalic acid salt) Potential CNS activity (inferred from carbazole moiety’s π-π stacking with receptors)

Key Findings:

Substituent Impact on Bioactivity: Chlorine atoms at meta/para positions (e.g., 3-chlorophenyl in the target compound) enhance receptor-binding specificity. For example, 2-chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone showed higher 5-HT₁A affinity than non-chlorinated analogs . Bulky substituents (e.g., biphenyl in ) improve blood-brain barrier penetration, critical for CNS-targeted drugs.

Linker Chemistry: Ethanedioate salts (e.g., ) improve solubility but may reduce bioavailability due to increased polarity. Methylphenoxy groups (as in the target compound) balance lipophilicity and metabolic stability compared to shorter alkoxy chains .

Therapeutic Potential: Compounds with nitro groups (e.g., ) exhibit stronger anticancer activity but higher toxicity. Derivatives with carbazole moieties (e.g., ) may target DNA-interacting enzymes due to planar aromatic systems.

Mechanistic Insights:

  • Antipsychotic Activity: Piperazine-ethanone derivatives often act as dual 5-HT/D₂ receptor antagonists. The target compound’s dichlorophenyl and methylphenoxy groups may synergistically modulate dopamine D₂ and serotonin 5-HT₂A receptors, similar to the QSAR findings in .
  • Anticancer Activity : Nitrophenyl-substituted analogs (e.g., ) inhibit topoisomerases via nitro group-mediated redox cycling, whereas chlorinated derivatives (e.g., target compound) may induce apoptosis through mitochondrial pathway disruption.

Biological Activity

2-(4-Chloro-3-methylphenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing data from various studies, patents, and research findings.

The compound has the following chemical structure and properties:

  • Molecular Formula : C17H19Cl2N2O
  • Molecular Weight : 336.25 g/mol
  • CAS Number : 5737-32-6

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly the dopamine and serotonin systems. Research indicates that it acts as a selective antagonist for certain dopamine receptors, which can influence various neuropsychiatric conditions.

Biological Activity Overview

The biological activities associated with this compound include:

  • Antidepressant Effects : Studies suggest that compounds with similar structures exhibit antidepressant-like effects in animal models by modulating serotonin levels.
  • Antipsychotic Properties : The compound's ability to interact with dopamine receptors may provide antipsychotic effects, making it a candidate for further investigation in treating schizophrenia.
  • Antinociceptive Activity : Some derivatives have shown promise in pain relief, indicating potential applications in analgesic therapies.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntidepressantModulates serotonin levels; potential efficacy in depression models
AntipsychoticSelective antagonist of dopamine receptors
AntinociceptiveDemonstrated pain relief in preclinical studies

Case Study: Antidepressant Activity

A study conducted on related compounds demonstrated that modifications to the piperazine ring significantly enhanced the antidepressant activity. The findings indicated that substituents on the phenyl rings play a crucial role in receptor binding affinity and subsequent pharmacological effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship for this compound shows that:

  • Chlorine Substituents : The presence of chlorine atoms on the phenyl rings enhances binding affinity to dopamine receptors.
  • Piperazine Modifications : Variations in the piperazine moiety can lead to significant changes in pharmacological profiles, affecting both efficacy and safety.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chloro-3-methylphenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone
Reactant of Route 2
Reactant of Route 2
2-(4-Chloro-3-methylphenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.